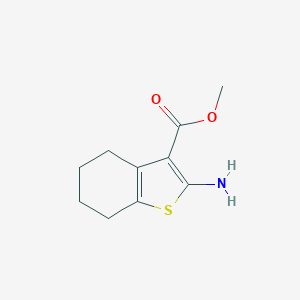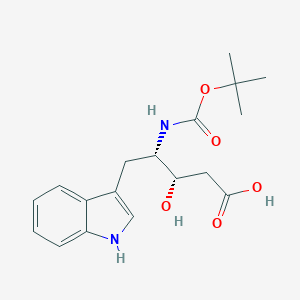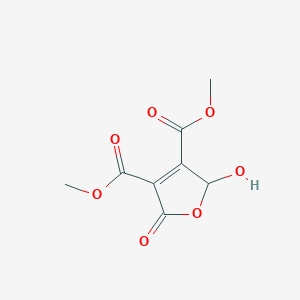
2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER
Übersicht
Beschreibung
Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate is a chemical compound belonging to the class of furan derivatives It is characterized by its unique structure, which includes a furan ring substituted with hydroxy, oxo, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate typically involves the reaction of α-chloro ketones with malonic acid derivatives. For instance, ethyl 2-chloro-3-oxobutanoate can react with malonic acid dinitrile in the presence of sodium ethoxide to yield the desired compound . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The carboxylate groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Formation of dimethyl 2,5-dioxo-2,5-dihydrofuran-3,4-dicarboxylate.
Reduction: Formation of dimethyl 2-hydroxy-5-hydroxy-2,5-dihydrofuran-3,4-dicarboxylate.
Substitution: Formation of various esters and amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its use in flavors and fragrances.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Noted for its biological activity.
Uniqueness
Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its bioactivity make it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
dimethyl 2-hydroxy-5-oxo-2H-furan-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O7/c1-13-5(9)3-4(6(10)14-2)8(12)15-7(3)11/h7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKCCZKZURCNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)OC1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542710 | |
| Record name | Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104919-85-9 | |
| Record name | Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


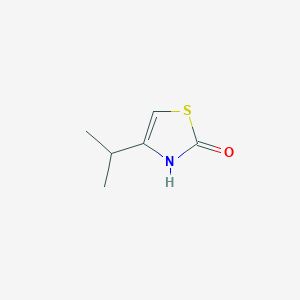
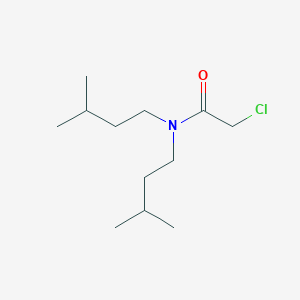
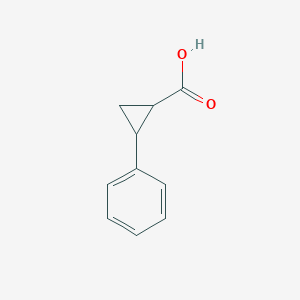
![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
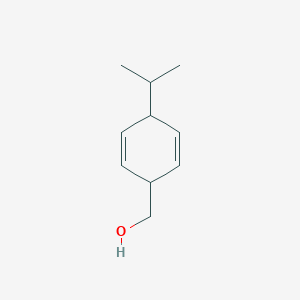
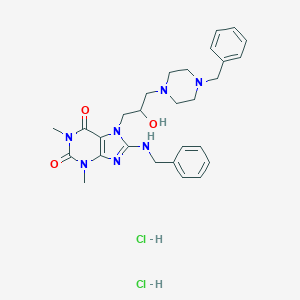
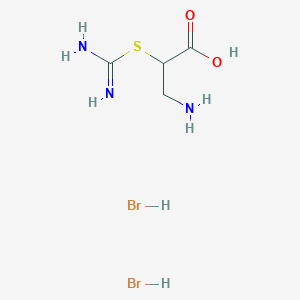
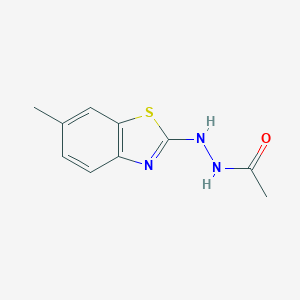
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
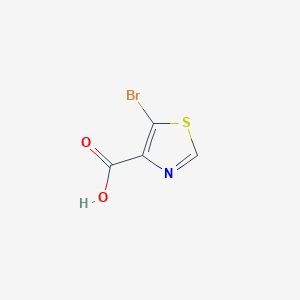
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
